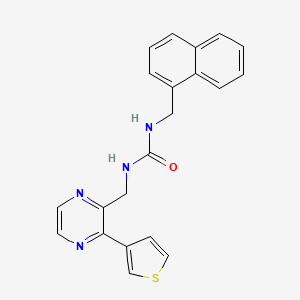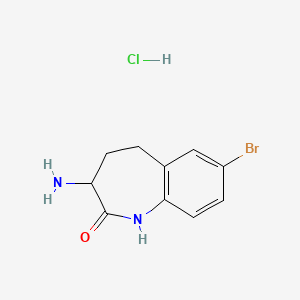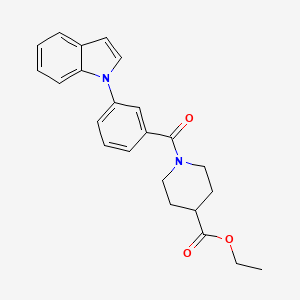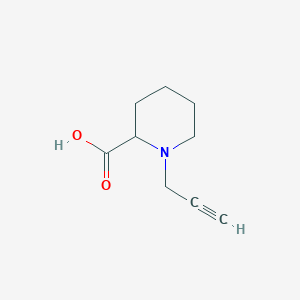
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the urea family and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental Exposure and Biomonitoring
Research on PAHs, including naphthalene and phenanthrene, highlights their ubiquity in the environment due to incomplete combustion of organic matter. Studies have developed methods for measuring unmetabolized PAHs in urine, serving as biomarkers for occupational and environmental exposure. This approach aids in understanding the extent of PAH exposure among different populations, with implications for public health and regulatory policies (Campo et al., 2006), (Sobus et al., 2008).
Occupational Health and Safety
Occupational exposure to PAHs, particularly among workers in industries like coke production and road paving, has been a significant concern. Monitoring urinary metabolites of PAHs, such as 1-hydroxypyrene, has been instrumental in assessing exposure levels and developing workplace safety measures (Serdar et al., 2003), (Elovaara et al., 1995).
Health Risks and Biomarkers
The study of PAH metabolites in urine has expanded our understanding of the health risks associated with PAH exposure. These metabolites, including naphthalene and phenanthrene derivatives, have been linked to various health outcomes, emphasizing the need for effective biomonitoring strategies to mitigate exposure risks (Meeker et al., 2006), (Fustinoni et al., 2010).
Environmental Pollution and Control
Research has also focused on the environmental impact of PAHs, with studies measuring atmospheric concentrations of PAHs near industrial sites. These studies inform strategies for pollution control and reduction, safeguarding both the environment and public health (Cho et al., 2014).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFSGMITJPXDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)




![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)

